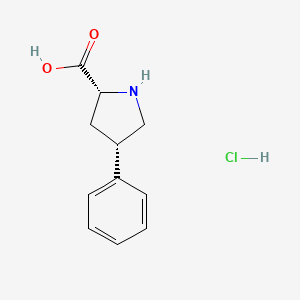(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16249086
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14ClNO2 |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m1./s1 |
| Standard InChI Key | LWFBRHSTNWMMGN-DHTOPLTISA-N |
| Isomeric SMILES | C1[C@H](CN[C@H]1C(=O)O)C2=CC=CC=C2.Cl |
| Canonical SMILES | C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Composition
The molecular formula of (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride is , with a molecular weight of 227.69 g/mol . Its structure comprises a pyrrolidine ring substituted with a phenyl group at the 4th position and a carboxylic acid group at the 2nd position, forming a hydrochloride salt to enhance solubility and stability .
Stereochemistry
The (2R,4S) configuration is critical for its biological activity. The spatial arrangement of substituents influences binding affinity to enzymatic targets, as demonstrated in studies of analogous proline derivatives . For example, the phenyl group’s orientation in the 4S position enhances hydrophobic interactions with protein pockets, while the 2R-carboxylic acid facilitates hydrogen bonding.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves stereoselective strategies to achieve the desired (2R,4S) configuration. One method employs chiral catalysts to control the stereochemistry during the formation of the pyrrolidine ring. For instance, the reaction of 4-nitrobenzyl bromide with pyrrolidine-2-carboxylic acid in the presence of sodium hydroxide yields the target compound with high enantiomeric purity.
Reductive amination and Heck reactions are also utilized. A notable approach involves the double reduction of cyclic sulfonamides, where precursors undergo stereoselective intramolecular Heck reactions followed by alkene reduction . This method ensures high yield and stereochemical fidelity, as demonstrated in the synthesis of related (4S-phenylpyrrolidin-2R-yl)methanol derivatives .
Industrial-Scale Manufacturing
Industrial production leverages continuous flow reactors and automated systems to optimize reaction parameters (e.g., temperature, pressure) and ensure batch consistency. Purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve ≥95% purity . These processes align with the demand for enantiomerically pure compounds in drug development .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.69 g/mol | |
| Appearance | Yellow powder | |
| Purity | ≥95% | |
| Storage Conditions | Cool, dry, and sealed |
The compound’s hydrochloride form improves aqueous solubility, making it suitable for biological assays . Its melting point and density remain unspecified in available literature, though analogous pyrrolidine derivatives typically exhibit melting points above 150°C .
Biological Activity and Applications
Mechanism of Action
As a chiral auxiliary, (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride directs stereochemical outcomes in synthesis. It interacts with enzymes such as transglutaminases (TG), inhibiting their activity by occupying catalytic sites . This inhibition is pivotal in pathologies like fibrosis, where TG dysregulation occurs.
Medicinal Chemistry
The compound is investigated for neurological therapies due to its ability to modulate protein-ligand interactions. For example, it stabilizes amyloid-beta peptides in Alzheimer’s disease models, potentially mitigating aggregation. Additionally, its role as a proline analog aids in designing peptide-based drugs with enhanced metabolic stability .
Industrial and Research Applications
-
Organic Synthesis: Serves as a building block for complex molecules, including antiviral agents and kinase inhibitors .
-
Enzyme Studies: Used to probe mechanisms of collagen stabilization and protein folding .
Comparison with Analogous Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| (2S,4R)-4-Methylproline | Methyl substituent vs. phenyl | Protein engineering |
| (2S,4R)-4-Hydroxyproline | Hydroxyl group enhances hydrophilicity | Collagen studies |
| (2R,4S)-4-Fluoroproline | Fluorine increases metabolic stability | Peptide therapeutics |
The phenyl group in (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid hydrochloride confers unique hydrophobic interactions, making it irreplaceable in certain synthetic pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume